molecular formula CuH2O5S B082347 Cupric sulfate monohydrate CAS No. 10257-54-2

Cupric sulfate monohydrate

Cat. No. B082347
CAS RN: 10257-54-2
M. Wt: 177.63 g/mol
InChI Key: CYKLGTUKGYURDP-UHFFFAOYSA-L
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Patent
US07868026B2

Procedure details

A solution of 3-bromo-5-methoxypyridine (5.2 g, 27.5 mmol) and CuSO4.H2O (1.37 g, 5.5 mmol) in NH4OH (5 mL) was placed in a sealed tube and heated at 120° C. for 10 hours. The reaction mixture was then cooled to room temperature, diluted with H2O (40 mL), and extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated to afford the title compound that was used in the next step with no further purification.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[NH4+:10].[OH-]>O.[O-]S([O-])(=O)=O.[Cu+2].O>[CH3:9][O:8][C:6]1[CH:7]=[C:2]([NH2:10])[CH:3]=[N:4][CH:5]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)OC
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
1.37 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2].O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.